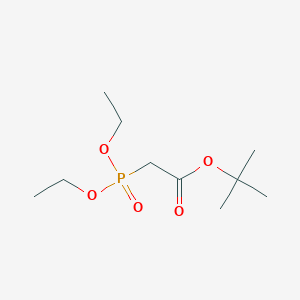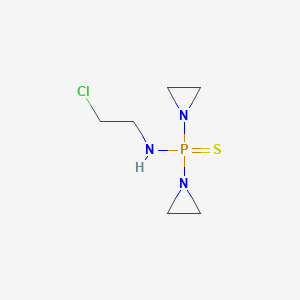
4-Metilfenantreno
Descripción general
Descripción
4-Methylphenanthrene (4-MP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless solid with a molecular weight of 218.3 g/mol and a melting point of 68-69 °C. 4-MP is a derivative of phenanthrene, a naturally occurring PAH that is found in coal tar, petroleum, and other petroleum products. 4-MP is an important organic compound in the fields of organic chemistry, analytical chemistry, and biochemistry. It is used in various research applications, including drug synthesis, environmental monitoring, and drug metabolism studies.
Aplicaciones Científicas De Investigación
Evaluación de la madurez de la materia orgánica
El 4-Metilfenantreno se utiliza en geoquímica para evaluar la madurez de la materia orgánica en rocas sedimentarias. Es parte de un conjunto de compuestos utilizados para calcular índices de madurez como el Índice de Metilfenantreno (MPI), que ayudan a determinar el nivel de transformación de la materia orgánica en condiciones geológicas .
Toxicología ambiental
En la ciencia ambiental, el this compound se estudia por su perfil de toxicidad. La investigación sobre los alquil-fenantrenos, incluido el this compound, ha demostrado una toxicidad diferencial en las primeras etapas de vida de los peces, lo que indica su importancia ambiental y su posible impacto en los ecosistemas acuáticos .
Celdas de combustible microbianas
Este compuesto también es importante en el estudio de las células de combustible microbianas. Los investigadores investigan cómo las diferentes concentraciones de this compound son degradadas por los microbios dentro de estas células, lo cual es crucial para comprender la biodegradación de los contaminantes tóxicos en los entornos acuáticos .
Investigación farmacéutica
En la industria farmacéutica, el this compound se utiliza como material de referencia en la síntesis de diversos fármacos. Sus análogos estructurales son fundamentales para crear medicamentos, incluidos los opioides como la morfina .
Síntesis química
El this compound desempeña un papel en la síntesis química, sirviendo como bloque de construcción para compuestos orgánicos más complejos. Su síntesis implica intrincados procesos químicos que son fundamentales para la investigación en química orgánica .
Ciencia de materiales
En la ciencia de materiales, las propiedades del compuesto se analizan para comprender el comportamiento de los compuestos aromáticos en condiciones de alta presión y temperatura. Esta información es vital para desarrollar materiales que puedan resistir entornos extremos .
Química analítica
Los químicos analíticos utilizan el this compound para desarrollar y refinar métodos analíticos para detectar y cuantificar los hidrocarburos aromáticos policíclicos (HAP) en diversas muestras, lo cual es esencial para el monitoreo ambiental y la evaluación de la contaminación .
Investigación bioquímica
Finalmente, en bioquímica, se estudia la transformación de los isómeros del this compound para comprender sus cambios estructurales en los sedimentos y los crudos. Esta investigación ayuda a evaluar la madurez y la biodegradación de los crudos, lo cual es crucial para la industria petrolera .
Mecanismo De Acción
Target of Action
It is known that polycyclic aromatic hydrocarbons (pahs), a group to which 4-methylphenanthrene belongs, interact with a variety of cellular targets, including enzymes and receptors .
Mode of Action
As a PAH, it is likely to interact with its targets through non-covalent interactions, such as hydrophobic interactions and π-π stacking . These interactions can lead to changes in the conformation and function of the target molecules, potentially disrupting normal cellular processes.
Biochemical Pathways
Pahs are known to be metabolized by cytochrome p450 enzymes, leading to the formation of reactive oxygen species and potentially causing oxidative stress . This can affect various cellular pathways, including those involved in cell signaling, DNA repair, and apoptosis .
Result of Action
Exposure to pahs can lead to a variety of effects, including oxidative stress, dna damage, and disruption of cell signaling pathways . These effects can potentially lead to adverse outcomes such as cell death, inflammation, and cancer .
Action Environment
The action, efficacy, and stability of 4-Methylphenanthrene can be influenced by various environmental factors. For example, its solubility and bioavailability can be affected by the presence of other substances, such as organic matter and metal ions . Additionally, its stability and reactivity can be influenced by factors such as temperature, pH, and light exposure .
Análisis Bioquímico
Biochemical Properties
4-Methylphenanthrene interacts with various enzymes and proteins in biochemical reactions. For instance, a strain of Pseudomonas sp. Lphe-2 has been found to degrade phenanthrene as the main carbon and energy source . The degradation of 4-Methylphenanthrene likely involves similar biochemical interactions.
Cellular Effects
The effects of 4-Methylphenanthrene on cells and cellular processes are complex. As a PAH, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-Methylphenanthrene involves its interactions with biomolecules and potential changes in gene expression. For instance, the degradation of phenanthrene by Pseudomonas sp. Lphe-2 involves the production of metabolites such as 2-carboxybenzaldehyde and 1-hydroxy-2-naphthoic acid . Similar mechanisms may be involved in the action of 4-Methylphenanthrene.
Metabolic Pathways
4-Methylphenanthrene is likely involved in metabolic pathways similar to those of phenanthrene. These pathways could involve interactions with enzymes or cofactors, and could affect metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
4-methylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-5-4-7-13-10-9-12-6-2-3-8-14(12)15(11)13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCGAKKLRVLQAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073933 | |
| Record name | 4-Methylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832-64-4, 31711-53-2 | |
| Record name | 4-Methylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenanthrene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031711532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYLPHENANTHRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4931P56DVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B104323.png)








![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)


